molecular formula C14H10ClF3O2 B6384372 5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261889-12-6

5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384372
CAS RN: 1261889-12-6
M. Wt: 302.67 g/mol
InChI Key: WRMFNQHAVLVHKK-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-CMPT-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound that contains a chlorine atom, a methyl group, and three fluorine atoms. 5-CMPT-95% is a white crystalline solid that is soluble in methanol, ethanol, and other organic solvents. It has a melting point of 143-145°C and a boiling point of 260°C.

Scientific Research Applications

5-CMPT-95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a model compound for studying the properties of phenolic compounds. Additionally, it has been used in the synthesis of organofluorine compounds and as a starting material for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CMPT-95% is not yet fully understood. However, it is believed that the chlorine atom and the three fluorine atoms in the compound interact with the surrounding molecules in a specific manner, which results in the desired reaction. Additionally, the methyl group is thought to play an important role in the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-95% are not well understood. However, it is believed that the compound has the potential to interact with certain enzymes and proteins, which could lead to various biochemical and physiological effects. Additionally, the compound has been shown to have some antioxidant activity, which could be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CMPT-95% in lab experiments is its high purity, which allows for greater control when conducting experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 5-CMPT-95%. First, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, the compound could be further explored as a starting material for the synthesis of pharmaceuticals.

Synthesis Methods

5-CMPT-95% can be synthesized by a three-step process. First, 2-chloro-4-methylphenol is reacted with trifluoroacetic anhydride in the presence of pyridine to form the desired 5-CMPT-95%. Second, the reaction mixture is heated to 80°C and stirred for two hours. Finally, the reaction mixture is cooled to room temperature and then filtered to obtain the desired product.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMFNQHAVLVHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686627
Record name 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261889-12-6
Record name 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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